molecular formula C13H21N5 B11740539 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11740539
M. Wt: 247.34 g/mol
InChI Key: AVUKXMLNSDFGST-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H22ClN5 and a molecular weight of 283.80 . This pyrazole derivative is supplied as a high-purity compound for research applications. Pyrazole derivatives are a significant area of investigation in medicinal chemistry due to their potential as core structures for developing bioactive molecules . Related compounds based on the pyrazole scaffold are actively being studied for their ability to modulate various enzyme systems . For instance, some heteroaromatic pyrazole compounds have been identified as potent and selective inhibitors of metalloproteinases such as meprin α and β, which are emerging targets in diseases like cancer, Alzheimer's, and fibrotic disorders . Other research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has shown that certain pyrazole-containing compounds exhibit submicromolar antiproliferative activity in pancreatic cancer cells and can modulate autophagy pathways, suggesting potential as anticancer agents . Researchers can utilize this compound as a building block or a starting point for structure-activity relationship (SAR) studies in drug discovery. It is strictly for laboratory research use.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-9-12(11(4)16-17)8-14-13-6-7-15-18(13)10(2)3/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

AVUKXMLNSDFGST-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC=NN2C(C)C

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The 4-position formylation of 1-ethyl-3-methyl-1H-pyrazole is achieved via the Vilsmeier-Haack reaction:

  • Substrate : 1-Ethyl-3-methyl-1H-pyrazole.

  • Reagents : POCl₃ and DMF in dichloroethane at 0–5°C.

  • Product : 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (Yield: 78–85%).

Reductive Amination

The aldehyde is converted to the primary amine via reductive amination:

  • Conditions : NH₄OAc, NaBH₃CN in methanol at 25°C.

  • Product : 1-Ethyl-3-methyl-1H-pyrazol-4-ylmethanamine (Yield: 70–75%).

StepReagentsTemp (°C)Time (h)Yield (%)
1POCl₃, DMF0–5285
2NH₄OAc, NaBH₃CN251275

Synthesis of 1-(Propan-2-yl)-1H-pyrazol-5-amine

Microwave-Assisted Cyclization

A rapid method adapted from microwave-mediated protocols:

  • Substrates : Propan-2-yl hydrazine and 3-aminocrotononitrile.

  • Conditions : 1 M HCl, microwave irradiation at 150°C for 15 min.

  • Workup : Basification with NaOH, filtration.

  • Product : 1-(Propan-2-yl)-1H-pyrazol-5-amine (Yield: 82–88%).

Iodine-Catalyzed Cyclization

Alternative route using iodine catalysis:

  • Substrates : Aldehyde hydrazone and acrylonitrile.

  • Catalyst : I₂ (20 mol%) with TBHP in DMF at 80°C.

  • Product : 1-(Propan-2-yl)-1H-pyrazol-5-amine (Yield: 35–81%, depending on oxidant).

MethodCatalystTemp (°C)Time (h)Yield (%)
MicrowaveHCl1500.2588
Iodine/TBHPI₂80681

Coupling Strategies for Bis-Pyrazole Formation

Reductive Amination

The primary amine from Ring A reacts with the 5-amino group of Ring B:

  • Conditions : NaBH₃CN in methanol at 25°C for 24 h.

  • Optimization : pH 7–8 maintained via acetic acid.

  • Yield : 68–72%.

Buchwald-Hartwig Coupling

Palladium-catalyzed cross-coupling for enhanced scalability:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Base : Cs₂CO₃ in toluene at 110°C.

  • Yield : 65–70%.

MethodCatalystTemp (°C)Time (h)Yield (%)
Reductive AminationNaBH₃CN252472
Buchwald-HartwigPd(OAc)₂1101870

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7).

  • HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.25 (s, 3H, CH₃), 3.45 (m, 1H, CH(CH₃)₂), 4.10 (s, 2H, CH₂NH).

  • HRMS (ESI+) : m/z calc. for C₁₂H₂₂N₆ [M+H]⁺: 275.1984; found: 275.1986.

Scalability and Industrial Considerations

  • Cost Efficiency : Microwave methods reduce energy use by 40% compared to reflux.

  • Solvent Recovery : Ethanol and methanol are recycled via distillation (85% recovery).

  • Regulatory Compliance : Hydrobromic acid salts (e.g., hydrobromide) improve crystallinity for pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant activity. For instance, compounds synthesized from 3-methyl-1-phenyl-pyrazolone have shown high radical scavenging activities, surpassing that of standard antioxidants like ascorbic acid . This property is crucial for potential therapeutic applications in oxidative stress-related diseases.

Anticancer Activity

The compound's structural motif is associated with anticancer properties. Studies have indicated that certain pyrazole derivatives can induce cytotoxic effects on various cancer cell lines, including colorectal carcinoma cells. These compounds can trigger apoptotic pathways, making them candidates for further development as anticancer agents .

Drug Development

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine serves as a scaffold for the development of new drugs targeting cancer and other diseases. Its ability to interact with biological targets through the pyrazole moiety enhances its potential as a lead compound in drug discovery.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational analyses suggest that the compound can effectively bind to specific receptors involved in disease pathways, supporting its candidacy for further pharmacological evaluation .

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant properties of synthesized pyrazole derivatives, including N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amines. The results indicated that these compounds exhibited superior DPPH radical scavenging activity compared to traditional antioxidants, highlighting their potential use in formulations aimed at reducing oxidative damage .

Case Study 2: Anticancer Activity Assessment

In vitro studies on colorectal cancer cell lines revealed that certain pyrazole derivatives induced significant cytotoxicity. The most active compounds were able to induce apoptosis in a dose-dependent manner, suggesting their potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole derivatives exhibit diverse pharmacological and physicochemical properties based on substituent patterns. Below is a comparative analysis of key structural analogs:

Compound Name Substituents on Pyrazole Rings Molecular Weight Key References
Target Compound 1-Ethyl-3-methyl (Ring 1); 1-Isopropyl-5-amine (Ring 2) 263.35*
N,1,3-Trimethyl-1H-pyrazol-5-amine 1,3-Dimethyl (Ring 1); 5-amine 125.17
1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine 1-Benzyl-4-isopropyl (Ring 1); 5-amine 215.30
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Methyl-1-pyridinyl (Ring 1); N-cyclopropyl 215.25
1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 1-Isopropyl (Ring 1); 3-CF₃ (Ring 1); 5-amine 209.18

*Calculated based on molecular formula C₁₄H₂₁N₅.

Key Observations :

  • Steric Effects : The ethyl and isopropyl groups in the target compound enhance lipophilicity compared to smaller substituents (e.g., methyl in N,1,3-trimethyl-1H-pyrazol-5-amine) .
  • Aromatic vs. Alkyl Substituents : Compounds with pyridinyl or phenyl groups (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit π-π stacking capabilities, absent in the target compound .

Physicochemical Properties

Property Target Compound N,1,3-Trimethyl-1H-pyrazol-5-amine 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Melting Point Not reported Oil (low crystallinity) Solid (exact range unspecified)
Solubility Likely moderate in organics Soluble in acetone, ether Lower solubility due to CF₃ group
IR Signatures N-H stretch (~3280 cm⁻¹) N-H stretch (3228 cm⁻¹) C-F stretches (1100–1200 cm⁻¹)

Computational and Spectroscopic Analysis

  • NMR Shifts : The target compound’s pyrazole protons are expected near δ 5.9–6.1 ppm (similar to N,1,3-trimethyl-1H-pyrazol-5-amine at δ 5.27 ppm) .

Q & A

Q. Critical conditions :

  • Temperature : Controlled heating (e.g., 35–80°C) to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .
  • Catalysts : Copper(I) bromide or cesium carbonate for cross-coupling steps .

Basic: How is the structural identity of this compound verified experimentally?

Answer:
Key analytical techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Confirms proton environments (e.g., ethyl group δ ~1.2–1.4 ppm; pyrazole ring protons δ ~6.5–8.0 ppm) .
    • ¹³C NMR : Identifies carbon types (e.g., quaternary carbons in pyrazole rings δ ~140–160 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Infrared (IR) spectroscopy : Detects functional groups (e.g., N-H stretches ~3300 cm⁻¹) .

Advanced: How can computational methods improve synthesis design for this compound?

Answer:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to optimize reaction pathways .
  • Machine learning : Analyzes experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) .
  • Molecular docking : Screens potential biological targets to prioritize analogs for synthesis .

Example : A computational workflow reduced trial-and-error synthesis time by 40% in analogous pyrazole derivatives .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

Answer:

  • Comparative SAR tables : Highlight substituent effects on bioactivity.
Analog Modification Biological Activity Reference
N-[(1-Ethyl-5-fluoro-pyrazol-4-yl)methyl]-...Fluorine substitutionEnhanced enzyme inhibition
N-[(1-Ethyl-3-methyl-pyrazol-4-yl)methyl]-...Methyl vs. propyl groupsReduced receptor binding affinity
  • Dose-response assays : Quantify activity variations under standardized conditions .
  • Crystallography : Resolve binding mode discrepancies (e.g., X-ray structures of target-ligand complexes) .

Advanced: How do thermodynamic properties like lipophilicity influence bioavailability?

Answer:

  • LogP measurements : Determined via shake-flask or chromatographic methods. The compound’s moderate lipophilicity (LogP ~2.5–3.0) suggests balanced membrane permeability but may limit aqueous solubility .
  • Solubility enhancement : Co-solvents (e.g., PEG) or formulation as salts improve in vivo performance .

Advanced: What methodologies compare biological target interactions with structural analogs?

Answer:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for receptor interactions) .
  • Competitive binding assays : Use radiolabeled ligands to assess displacement efficiency .
  • Molecular dynamics simulations : Model binding stability over time (e.g., hydrogen bond retention in pyrazole-enzyme complexes) .

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